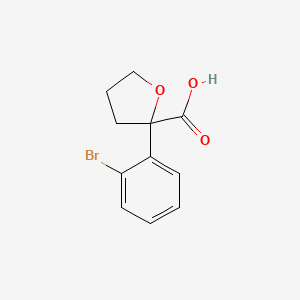

2-(2-Bromophenyl)oxolane-2-carboxylicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

2-(2-bromophenyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-15-11/h1-2,4-5H,3,6-7H2,(H,13,14) |

InChI Key |

QWFCJYVAGPJRQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)(C2=CC=CC=C2Br)C(=O)O |

Origin of Product |

United States |

Scaffolds for Medicinal Chemistry Research:in a Broader Context, the Bromophenyl Motif is Frequently Incorporated into Molecular Scaffolds Designed for Biological Screening. Although These Applications Venture into Medicinal Chemistry, the Synthetic Focus Remains on Creating Libraries of Diverse Compounds for Research. Derivatives of 2 Bromophenyl Quinolines and 2 Bromophenyl 1,3,4 Oxadiazoles Have Been Synthesized to Explore Their Potential As Anticancer, Antimicrobial, and Enzyme Inhibiting Agentsnih.govnih.gov. the Bromine Atom Can Be Used for Late Stage Functionalization or Can Be an Integral Part of the Molecule S Interaction with a Biological Target.

The following table summarizes key derivatives and their synthetic applications from an academic perspective.

| Starting Motif/Substrate | Synthetic Transformation | Resulting Structure/Application | Reference |

| 2-(2-Bromophenyl)-2-(naphthalen/phenyl)acetonitrile | Palladium-catalyzed dearomative cyclization | Fused polycyclic skeletons bearing an all-carbon quaternary center; intermediates for natural product synthesis. | acs.org |

| 2-(2-Bromophenyl)imidazo[1,2-a]pyridine | Copper/Cobalt-catalyzed reaction with a selenium source | Benzo[b]selenophene-fused heterocycles. | mdpi.com |

| 2-(Bromophenyl)quinoline-4-carboxylic acid | Further derivatization (e.g., amide coupling) | Scaffolds for screening as potential HDAC inhibitors. | nih.gov |

Spectroscopic and Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2-Bromophenyl)oxolane-2-carboxylic acid in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates the assignment of all proton (¹H) and carbon (¹³C) signals, confirming the atomic connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, and its signal would disappear upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org The protons of the 2-bromophenyl group would resonate in the aromatic region (approximately 7.0-7.8 ppm), displaying a characteristic splitting pattern for an ortho-substituted benzene (B151609) ring. The four protons on the oxolane ring would appear in the upfield region, likely as complex multiplets due to spin-spin coupling and potential diastereotopicity. Protons on carbons adjacent to a carboxylic acid typically absorb in the 2-3 ppm region. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded and expected to resonate around 160-180 ppm. libretexts.org The quaternary carbon at the C2 position, bonded to the bromophenyl group, the carboxylic acid, and the oxolane ring oxygen, would appear in a distinct region. The carbons of the bromophenyl ring would show signals in the aromatic region (approx. 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The sp³ hybridized carbons of the oxolane ring would be found in the upfield region of the spectrum.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in mapping the proton connectivity within the oxolane ring and confirming the coupling relationships between the adjacent protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in the oxolane and bromophenyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for piecing together the molecular skeleton. Key expected correlations would include those between the oxolane protons and the quaternary C2 carbon, as well as between the aromatic protons and the quaternary C2 carbon, confirming the connection between the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Bromophenyl)oxolane-2-carboxylic acid Predicted values are based on standard chemical shift ranges for the functional groups and structural motifs present.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Carboxyl (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 | C2, Oxolane C5-H |

| Oxolane C2 | - | 85 - 95 | Oxolane C3-H, Phenyl C1'-H |

| Oxolane C3 | 1.9 - 2.3 (m) | 25 - 35 | C2, C4, C5 |

| Oxolane C4 | 1.8 - 2.2 (m) | 24 - 34 | C3, C5 |

| Oxolane C5 | 3.8 - 4.2 (m) | 65 - 75 | C2, C3, C4 |

| Phenyl C1' | - | 140 - 150 | Phenyl C6'-H, Oxolane C5-H |

| Phenyl C2' | - | 120 - 125 | Phenyl C3'-H |

| Phenyl C3' | 7.2 - 7.4 (m) | 128 - 132 | C1', C2', C4', C5' |

| Phenyl C4' | 7.1 - 7.3 (m) | 127 - 130 | C2', C3', C5', C6' |

| Phenyl C5' | 7.3 - 7.5 (m) | 129 - 133 | C1', C3', C4', C6' |

The carbon at the C2 position of the oxolane ring is a stereocenter. Consequently, the molecule is chiral. The presence of this chiral center renders the pairs of protons on the C3 and C4 carbons of the oxolane ring diastereotopic. This means that even though they are protons on the same carbon atom, they are in chemically non-equivalent environments and should, in principle, exhibit different chemical shifts and distinct coupling constants to adjacent protons. High-field NMR may be required to resolve these differences. COSY NMR is particularly useful for elucidating stereochemical configurations by providing detailed information about proton coupling. longdom.org Analyzing the distinct correlation patterns can help establish the relative stereochemistry between protons. longdom.org While COSY primarily provides relative stereochemical information, it can be combined with Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm absolute stereochemistry by examining spatial proximity. longdom.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of 2-(2-Bromophenyl)oxolane-2-carboxylic acid. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₁₁H₁₁BrO₃ allows for its unambiguous identification. A key feature in the mass spectrum of a brominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation to generate a detailed fragmentation spectrum. The resulting pattern provides valuable information about the compound's structure. For 2-(2-Bromophenyl)oxolane-2-carboxylic acid, several characteristic fragmentation pathways can be predicted. Short-chain carboxylic acids often show prominent peaks from the loss of OH (M-17) and COOH (M-45). libretexts.orgwhitman.eduyoutube.com Aromatic acids typically have a more prominent molecular ion peak but undergo similar fragmentation. youtube.com

Key predicted fragmentation pathways include:

Loss of the carboxyl group: Cleavage of the C2-COOH bond would result in a fragment corresponding to the loss of 45 Da (•COOH).

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion.

Ring-opening of the oxolane: Alpha-cleavage adjacent to the ether oxygen can initiate the fragmentation of the five-membered ring.

Loss of the bromophenyl group: Cleavage of the C2-phenyl bond can lead to the formation of a bromophenyl cation ([C₆H₄Br]⁺) at m/z 155/157.

Loss of bromine: Cleavage of the C-Br bond, resulting in the loss of 79/81 Da from a fragment or the molecular ion.

Table 2: Predicted Key Fragments in the Mass Spectrum of 2-(2-Bromophenyl)oxolane-2-carboxylic acid

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Identity | Comments |

|---|---|---|---|

| 286 | 288 | [C₁₁H₁₁BrO₃]⁺• | Molecular Ion (M⁺•) |

| 269 | 271 | [C₁₁H₁₀BrO₂]⁺ | Loss of •OH (M-17) |

| 241 | 243 | [C₁₀H₁₀BrO]⁺ | Loss of •COOH (M-45) |

| 242 | 244 | [C₁₁H₁₁BrO]⁺• | Loss of CO₂ (M-44) |

| 185 | 185 | [C₁₁H₁₀O₃]⁺ | Loss of •Br |

| 155 | 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.comrsc.org These two methods are often complementary.

For 2-(2-Bromophenyl)oxolane-2-carboxylic acid, the spectra would be dominated by features from the carboxylic acid, the oxolane ring, and the substituted benzene ring.

Carboxylic Acid Group: This functional group has very distinctive IR absorptions. A very broad and strong O-H stretching band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orglibretexts.org A sharp and very strong C=O stretching absorption will appear around 1700-1725 cm⁻¹. libretexts.org Additionally, a C-O stretching vibration is expected in the 1210-1320 cm⁻¹ region.

Oxolane Ring: The C-O-C asymmetric stretching vibration of the ether within the tetrahydrofuran (B95107) ring typically gives rise to a strong band in the IR spectrum around 1070-1150 cm⁻¹.

Bromophenyl Group: Aromatic C=C stretching vibrations will produce a series of medium to weak bands in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹. Out-of-plane C-H bending vibrations in the 750-800 cm⁻¹ range can be indicative of the ortho-substitution pattern.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range, and may be more easily observed in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for 2-(2-Bromophenyl)oxolane-2-carboxylic acid

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, very broad | Weak |

| C-H stretch (aromatic) | Bromophenyl | 3010 - 3100 | Medium | Medium |

| C-H stretch (aliphatic) | Oxolane | 2850 - 2960 | Medium | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1725 | Very Strong | Medium |

| C=C stretch | Bromophenyl | 1450 - 1600 | Medium-Weak | Strong |

| C-O stretch | Carboxylic Acid / Ether | 1210 - 1320 / 1070 - 1150 | Strong | Weak |

| C-H bend (out-of-plane) | Bromophenyl | 750 - 800 | Strong | Weak |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This methodology provides unequivocal data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. For a compound such as 2-(2-Bromophenyl)oxolane-2-carboxylic acid, this analysis would be invaluable for understanding its molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov

While a specific, publicly available crystal structure for 2-(2-Bromophenyl)oxolane-2-carboxylic acid has not been detailed in the referenced literature, the general principles of the technique can be described. A suitable single crystal of the compound would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

Below is a representative table of the crystallographic data that would be obtained from such an analysis.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C11H11BrO3 |

| Formula Weight | The mass of one mole of the compound. | 287.11 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å, β = 98.62° |

| Volume (V) | The volume of the unit cell. | 900.1 ų |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (ρ) | The calculated density of the crystal. | 1.573 g/cm³ |

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for the separation, identification, and quantification of 2-(2-Bromophenyl)oxolane-2-carboxylic acid, ensuring its purity and isolating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like 2-(2-Bromophenyl)oxolane-2-carboxylic acid. A reversed-phase HPLC method is typically suitable for this type of analyte, which possesses both polar (carboxylic acid) and non-polar (bromophenyl) characteristics.

Method development would involve selecting an appropriate stationary phase, typically a C8 or C18 silica-based column, which separates compounds based on their hydrophobicity. mdpi.comresearchgate.net The mobile phase would likely consist of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol. mdpi.com To ensure good peak shape and reproducibility for the carboxylic acid, the pH of the aqueous phase is often acidified using additives like formic acid or trifluoroacetic acid to suppress the ionization of the carboxyl group. mdpi.comresearchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as the bromophenyl group contains a chromophore that absorbs UV light. The method would be validated for parameters including linearity, precision, accuracy, and selectivity to ensure it is reliable for quantitative analysis. mdpi.comresearchgate.net

The following table outlines a typical set of parameters for an HPLC method suitable for analyzing 2-(2-Bromophenyl)oxolane-2-carboxylic acid. mdpi.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Diode-Array Detector (DAD) set at ~210-280 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, carboxylic acids like 2-(2-Bromophenyl)oxolane-2-carboxylic acid are generally non-volatile due to their high polarity and ability to form hydrogen bonds. colostate.edu Therefore, a chemical derivatization step is required to convert the carboxylic acid into a more volatile and less polar derivative prior to GC-MS analysis. jfda-online.com

Common derivatization strategies for carboxylic acids include esterification and silylation. gcms.cz Esterification, for example, involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. gcms.cz Silylation involves reacting the analyte with a silylating agent to replace the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. tcichemicals.com These derivatives have significantly lower boiling points and are more amenable to GC analysis. colostate.eduresearchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information that aids in structural elucidation and confirmation of the analyte's identity. researchgate.net

The table below lists common derivatization reagents used for the GC-MS analysis of carboxylic acids.

| Derivatization Method | Reagent | Derivative Formed |

|---|---|---|

| Esterification (Methylation) | BF₃ in Methanol, Methanolic HCl | Methyl Ester |

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester |

| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ester |

| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | tert-Butyldimethylsilyl (TBDMS) Ester |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) Ester |

Theoretical and Computational Chemistry Studies of 2 2 Bromophenyl Oxolane 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for predicting molecular properties.

Density Functional Theory (DFT) is a computational method that has become a cornerstone of quantum chemistry for its balance of accuracy and computational cost. For 2-(2-Bromophenyl)oxolane-2-carboxylic acid, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable three-dimensional arrangement of its atoms—its optimized geometry.

The geometry optimization process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles. For the title compound, this would reveal the precise conformation of the oxolane ring, which typically adopts a twisted or envelope conformation, and the relative orientation of the 2-bromophenyl and carboxylic acid substituents. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can then be calculated from this optimized geometry. The MEP is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. In a related study on tetrahydrofuran (B95107), DFT calculations have been used to analyze its structural and vibrational properties, providing a basis for understanding the oxolane moiety of the title compound .

Table 1: Predicted Geometric Parameters for 2-(2-Bromophenyl)oxolane-2-carboxylic Acid from DFT Calculations

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.21 Å |

| O-H Bond Length | ~0.97 Å |

| C-O (ether) Bond Length | ~1.43 Å |

| Dihedral Angle (Phenyl-Oxolane) | Variable (dependent on conformer) |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity . A smaller gap suggests higher reactivity.

For 2-(2-Bromophenyl)oxolane-2-carboxylic acid, the HOMO is likely to be localized on the electron-rich 2-bromophenyl ring and the oxygen atoms, while the LUMO would be expected to have significant contributions from the carboxylic acid group and the C-Br antibonding orbital. Analysis of the FMOs can predict the most likely sites for nucleophilic and electrophilic attack. For instance, a nucleophile would preferentially attack the atomic center with the largest LUMO coefficient, while an electrophile would target the site with the largest HOMO coefficient. Studies on other organic molecules have demonstrated the utility of FMO analysis in understanding their reactivity patterns researchgate.netyoutube.com.

Table 2: Predicted Frontier Molecular Orbital Energies for 2-(2-Bromophenyl)oxolane-2-carboxylic Acid

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical DFT calculations for similar organic molecules.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the five-membered oxolane ring and the rotation around the single bond connecting it to the phenyl group mean that 2-(2-Bromophenyl)oxolane-2-carboxylic acid can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Exploring the potential energy surface (PES) by systematically changing key dihedral angles allows for the mapping of energy as a function of molecular geometry.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its interactions with its environment. By simulating the motion of the solute (2-(2-Bromophenyl)oxolane-2-carboxylic acid) and a large number of solvent molecules, MD can shed light on how the solvent influences the solute's conformation and stability.

These simulations can reveal the formation and dynamics of hydrogen bonds between the carboxylic acid group and protic solvents, as well as other non-covalent interactions. The stability of the molecule in different solvents can be assessed by monitoring its structural fluctuations over the course of the simulation. For instance, MD simulations can show whether certain conformations are stabilized by specific solvent interactions. Such simulations are crucial for understanding the behavior of molecules in solution, which is the environment for many chemical reactions and biological processes. The principles of MD simulations in studying solvent-polymer interdiffusion can be conceptually applied here to understand the solute-solvent dynamics nih.gov.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in the interpretation of experimental results. For 2-(2-Bromophenyl)oxolane-2-carboxylic acid, key spectroscopic parameters can be calculated.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be correlated with the stretching and bending modes of the various functional groups in the molecule, such as the C=O and O-H stretches of the carboxylic acid, the C-Br stretch, and the C-O-C stretches of the oxolane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These theoretical chemical shifts, when referenced to a standard, can be compared with experimental NMR data to confirm the structure of the molecule.

Table 3: Predicted Spectroscopic Data for 2-(2-Bromophenyl)oxolane-2-carboxylic Acid

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

| IR | C=O Stretch | ~1720 cm⁻¹ |

| IR | O-H Stretch | ~3400 cm⁻¹ (broad) |

| ¹³C NMR | C=O Carbon | ~175 ppm |

| ¹H NMR | Carboxylic Acid Proton | ~10-12 ppm |

Note: These are hypothetical values based on typical computational predictions for similar organic molecules.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational chemistry can be used to explore the potential reaction pathways of 2-(2-Bromophenyl)oxolane-2-carboxylic acid. By modeling the transition states—the highest energy points along a reaction coordinate—the activation energies and reaction mechanisms can be elucidated.

For example, the mechanism of esterification or amidation of the carboxylic acid group could be investigated. This would involve identifying the transition state structures for the nucleophilic attack on the carbonyl carbon and the subsequent steps of the reaction. The calculated activation energies can provide insights into the feasibility and kinetics of the reaction under different conditions. The unified reaction valley approach is a sophisticated method that can provide a detailed description of the chemical transformations occurring along the reaction path nih.gov. While direct studies on the title compound are not available, computational modeling of reaction mechanisms for other cyclic ethers and carboxylic acids provides a methodological framework for such investigations mdpi.com.

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Structurally Complex Organic Molecules

The utility of 2-(2-Bromophenyl)oxolane-2-carboxylic acid as a precursor stems from the distinct reactivity of its functional groups, which can be addressed selectively or sequentially to build molecular complexity. The 2-bromophenyl moiety is a classical substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group, on the other hand, is a versatile handle for derivatization through standard organic transformations. jackwestin.com

The bromine atom on the aromatic ring can be substituted using various organometallic reagents, enabling the introduction of alkyl, alkenyl, alkynyl, or aryl groups. This is particularly useful for constructing biaryl systems or extending carbon chains, which are common motifs in pharmaceuticals and natural products. Concurrently, the carboxylic acid can be converted into a range of other functional groups. msu.edu For example, it can be reduced to a primary alcohol, transformed into an ester or amide, or converted to an acyl chloride to facilitate further reactions. sci-hub.selibretexts.org This dual reactivity allows for a modular approach to synthesis, where different fragments can be introduced at either end of the molecule.

The table below summarizes the potential synthetic transformations that underscore the role of this compound as a versatile precursor.

| Functional Group | Reaction Type | Reagents & Conditions | Resulting Structure |

| 2-Bromophenyl | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | 2-Arylphenyl derivative |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-Alkenylphenyl derivative | |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynylphenyl derivative | |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 2-Aminophenyl derivative | |

| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Arylphenyl derivative | |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester derivative |

| Amidation | Amine, Coupling agent (e.g., DCC) | Amide derivative | |

| Reduction | LiAlH₄ or BH₃ | Primary alcohol | |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acyl chloride | |

| Curtius Rearrangement | DPPA, heat; then H₂O | Amine (via isocyanate) |

This table is for illustrative purposes and represents common transformations.

Scaffold for Novel Heterocyclic Compounds and Analogs

The ortho-relationship between the bromine atom and the oxolane-2-carboxylic acid substituent makes this compound an excellent scaffold for the synthesis of novel fused and spiro-heterocyclic systems. Through intramolecular cyclization strategies, the existing rings can be used as a foundation to construct more elaborate polycyclic structures.

A common strategy involves the modification of the carboxylic acid into a suitable nucleophile or reactive group, followed by an intramolecular cross-coupling reaction with the bromo-aryl moiety. For example, reduction of the carboxylic acid to an alcohol, followed by O-alkylation or O-arylation, could set the stage for an intramolecular etherification. Similarly, conversion of the carboxylic acid to an amide provides a precursor for intramolecular N-arylation via a Buchwald-Hartwig amination, leading to the formation of lactams fused to the benzene (B151609) ring.

Furthermore, reactions that proceed through radical or organometallic intermediates can be employed to forge new rings. The strategic positioning of the reactive centers facilitates cyclization reactions that might otherwise be challenging due to entropic factors. This approach is highly valuable for generating libraries of novel heterocyclic compounds for screening in drug discovery and materials science. amazonaws.comnih.govjocpr.com

The following table outlines potential heterocyclic cores that could be synthesized from the 2-(2-Bromophenyl)oxolane-2-carboxylic acid scaffold.

| Precursor Modification (from -COOH) | Intramolecular Reaction Type | Resulting Heterocyclic Core |

| Amide (-CONH-R) | Buchwald-Hartwig Amination | Fused Dihydroquinolinone analog |

| Alcohol (-CH₂OH) | Williamson Ether Synthesis | Fused Dihydrobenzofuran analog |

| Hydrazide (-CONHNH₂) | N-Arylation / Condensation | Fused Pyridazinone system |

| Alkene (via Wittig on aldehyde) | Heck Reaction | Fused Carbocyclic system |

| Thioamide (-CSNH-R) | C-S Coupling | Fused Benzothiazine analog |

The resulting structures are hypothetical and depend on specific reaction conditions and subsequent transformations.

Applications in Design and Synthesis of Research Ligands and Probes

The distinct structural features of 2-(2-Bromophenyl)oxolane-2-carboxylic acid make it an attractive starting material for the design and synthesis of specialized research ligands and molecular probes. researchgate.netmdpi.com The molecule possesses a chiral center at the C2 position of the oxolane ring, allowing for the development of enantiomerically pure ligands for asymmetric catalysis.

The carboxylic acid and the ether oxygen of the oxolane ring can act as a bidentate chelation site for various metal ions. This chelating property is a cornerstone of ligand design for transition metal catalysis or for creating metal-ion selective sensors. The phenyl ring provides a rigid backbone, which helps to define the spatial orientation of the coordinating groups and any other substituents, influencing the selectivity and activity of the final ligand.

Moreover, the bromine atom serves as a convenient handle for late-stage functionalization. nih.gov Through cross-coupling reactions, fluorescent dyes, biotin (B1667282) tags, or reactive groups for bioconjugation can be readily attached. This capability allows for the transformation of the core scaffold into molecular probes for imaging, affinity chromatography, or target identification studies in chemical biology.

| Structural Feature | Role in Ligand/Probe Design | Potential Application |

| Carboxylic Acid & Oxolane Oxygen | Bidentate chelation site | Metal catalyst ligands, ion sensors |

| Chiral Center (C2) | Source of chirality | Asymmetric catalysis |

| Rigid Phenyl Ring | Structural scaffold | Enforces specific ligand geometry |

| Bromo-substituent | Site for functionalization | Attachment of fluorophores, affinity tags, or reporter groups |

Potential in Materials Science Research (e.g., monomers, specialty chemicals)

In the field of materials science, 2-(2-Bromophenyl)oxolane-2-carboxylic acid presents opportunities as a functional monomer and a precursor to specialty chemicals. The carboxylic acid functionality allows the molecule to be incorporated into polymer backbones through condensation polymerization. chemimpex.com For instance, reaction with diols would yield polyesters, while reaction with diamines would produce polyamides.

The resulting polymers would feature the 2-(2-bromophenyl)oxolane (B11714760) moiety as a pendant group along the polymer chain. This side group could impart unique properties to the material. The presence of bromine, for example, is known to enhance flame retardancy. The bulky and polar oxolane-phenyl group could influence the polymer's solubility, thermal properties (e.g., glass transition temperature), and mechanical characteristics. Furthermore, the bromine atoms on the polymer could serve as sites for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules to create smart or responsive materials. Tetrahydrofuran (B95107) derivatives have also been explored for their use as plasticizers. google.com

As a specialty chemical, the compound's unique structure could be leveraged in the synthesis of additives, coatings, or components for electronic materials where a combination of aromatic, heterocyclic, and acidic features is desired.

| Application Area | Role of the Compound | Potential Material/Product | Key Features |

| Polymer Synthesis | Monomer | Polyesters, Polyamides | Flame retardancy (Br), modifiable side chains, altered thermal properties |

| Material Modification | Additive / Precursor | Functional coatings, specialty resins | Improved adhesion, thermal stability |

| Specialty Chemicals | Building Block | Plasticizers, electronic materials precursors | Unique solubility and electronic properties |

Future Research Directions and Unexplored Avenues for 2 2 Bromophenyl Oxolane 2 Carboxylic Acid

Development of Novel Catalytic Transformations Specific to the Bromophenyl-Oxolane-Carboxylic Acid System

The reactivity of 2-(2-bromophenyl)oxolane-2-carboxylic acid is primarily dictated by the C-Br bond and the carboxylic acid group. Future research could focus on developing catalytic transformations that selectively target these sites.

The aryl bromide moiety is a well-established precursor for a multitude of cross-coupling reactions. While methodologies for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are well-developed for simpler aryl halides, their application to this sterically hindered, multifunctional substrate remains to be explored. rsc.org A key research direction would be the development of bespoke catalyst systems, potentially involving tailored phosphine (B1218219) ligands or N-heterocyclic carbenes, that can efficiently catalyze these transformations in the presence of the oxolane and carboxylic acid groups. Furthermore, the catalytic oxidation of the carbon-halogen bond to introduce a hydroxyl or additional carboxylic acid group presents another avenue for diversification. acs.org

Conversely, the carboxylic acid group is a prime candidate for decarboxylative coupling reactions. The merger of photoredox and transition metal catalysis has enabled the use of carboxylic acids as radical precursors for C-C and C-heteroatom bond formation. nih.govprinceton.edu Investigating the decarboxylative functionalization of 2-(2-bromophenyl)oxolane-2-carboxylic acid could provide a novel route to introduce a wide array of substituents at the stereocenter, a transformation that is otherwise synthetically challenging.

| Potential Catalytic Transformation | Target Moiety | Representative Catalyst System (Hypothetical) | Desired Outcome |

| Suzuki-Miyaura Coupling | C-Br Bond | Pd(OAc)2 with SPhos or XPhos ligand | C-C bond formation (biaryl synthesis) |

| Buchwald-Hartwig Amination | C-Br Bond | CuI with phenanthroline-based ligands nih.gov | C-N bond formation (synthesis of novel amines) |

| Decarboxylative Arylation | Carboxylic Acid | NiBr2·glyme with an iridium photoredox catalyst nih.gov | Replacement of COOH with an aryl group |

| Catalytic Oxidation | C-Br Bond | Acridine-based PNP-Ru pincer complex acs.org | Conversion of C-Br to C=O (ketone) or COOH |

Integration into Automated Synthesis and Flow Chemistry Methodologies

The increasing demand for rapid synthesis and screening of compound libraries makes the integration of 2-(2-bromophenyl)oxolane-2-carboxylic acid chemistry into automated platforms a logical next step. researchgate.net Flow chemistry, in particular, offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. mt.com

Future work could involve developing telescoped or sequential flow processes for both the synthesis of the parent compound and its subsequent derivatization. nih.govnih.govacs.org For instance, a multi-step flow system could be designed to first construct the oxolane ring and then perform a catalytic cross-coupling reaction on the bromophenyl group in a continuous sequence, minimizing the need for isolation and purification of intermediates. uc.pt Such automated systems would be invaluable for rapidly generating a library of analogues for structure-activity relationship (SAR) studies in medicinal chemistry or for screening in materials science applications. nih.gov

Exploration of Photo- and Electro-Chemical Reactivity

The inherent electronic properties of the aryl bromide and carboxylic acid functionalities suggest that 2-(2-bromophenyl)oxolane-2-carboxylic acid could be a highly responsive substrate for photochemical and electrochemical transformations.

Photochemical Reactivity: The carbon-bromine bond is susceptible to photochemical cleavage, which can generate an aryl radical intermediate. acs.orgresearchgate.net This reactivity could be harnessed in photoredox catalysis to forge new bonds under mild conditions. acs.org For example, combining an iridium- or ruthenium-based photosensitizer with a nickel catalyst could enable the coupling of the photochemically generated aryl radical with a variety of nucleophiles. nih.govorganic-chemistry.org This approach offers an alternative to traditional palladium-catalyzed cross-coupling reactions. oup.com

Electrochemical Reactivity: Electrosynthesis provides a green and powerful alternative to chemical reagents for oxidation and reduction. nih.gov The carboxylic acid group can undergo anodic oxidation in a process known as the Kolbe electrolysis, leading to a decarboxylated radical intermediate that can dimerize or be trapped. researchgate.netacs.org More modern electro-organic methods could allow for controlled, catalyst-mediated decarboxylative functionalization. Concurrently, the aryl bromide can be electrochemically reduced at a cathode to generate an aryl anion or radical, which can then be trapped by electrophiles like carbon dioxide to yield a di-carboxylic acid derivative. bohrium.comacs.orgspringernature.comresearchgate.netnih.goveurekaselect.com Exploring these electrochemical avenues could unlock novel and sustainable synthetic pathways.

Computational Design and Predictive Modeling for Enhanced Reactivity and Selectivity

To accelerate the development of synthetic methodologies, computational chemistry can be employed to predict the reactivity and selectivity of 2-(2-bromophenyl)oxolane-2-carboxylic acid. Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure and potential reaction pathways. researchgate.net

Future research should focus on building computational models to:

Analyze Frontier Molecular Orbitals (FMOs): Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the sites most susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

Model Reaction Mechanisms: DFT can be used to calculate the energy barriers of transition states for various catalytic cycles, such as the oxidative addition of the C-Br bond to a palladium(0) center. acs.orgnih.gov This can aid in the rational design and selection of ligands to promote a desired reaction. nih.gov

Predict Regioselectivity: In cases where multiple reaction sites are available, computational models can predict which site is more likely to react under specific conditions, thus guiding experimental design and minimizing the formation of unwanted byproducts.

| Computational Method | Area of Investigation | Predicted Outcome | Potential Impact |

| Density Functional Theory (DFT) | Oxidative addition to a Pd(0) catalyst | Transition state energies and reaction barriers | Rational selection of ligands for cross-coupling acs.org |

| FMO Analysis | Electronic structure of the bromophenyl ring | Sites susceptible to nucleophilic/electrophilic attack | Prediction of regioselectivity in functionalization researchgate.net |

| Molecular Dynamics (MD) | Conformational analysis of catalyst-substrate complex | Preferred binding modes and steric hindrances | Optimization of catalyst structure for higher efficiency |

Utilization in Supramolecular Chemistry or Nanotechnology Research

The distinct functionalities of 2-(2-bromophenyl)oxolane-2-carboxylic acid make it an attractive building block, or "tecton," for constructing larger, ordered systems in supramolecular chemistry and nanotechnology.

The bromine atom can act as a halogen bond (XB) donor. nih.govbohrium.com Halogen bonding is a highly directional, non-covalent interaction that has become a powerful tool in crystal engineering. acs.org Simultaneously, the carboxylic acid group is a classic hydrogen bond (HB) donor and acceptor. The interplay between halogen bonding from the bromine and hydrogen bonding from the carboxylic acid could be exploited to direct the self-assembly of these molecules into predictable and robust one-, two-, or three-dimensional networks. nih.govacs.org The chirality of the molecule could introduce helical motifs into these supramolecular structures.

While its direct application in nanotechnology is speculative, the molecule's potential for functionalization opens up possibilities. For instance, derivatives could be synthesized to act as ligands for metal nanoparticles or as monomers for polymerization into functional materials. The oxolane unit provides a polar, flexible spacer, while the functionalized phenyl ring could be tailored for specific electronic or recognition properties, making it a versatile component for the bottom-up construction of nanoscale devices or sensors.

Q & A

Basic: What are the established synthetic routes for 2-(2-bromophenyl)oxolane-2-carboxylic acid?

The compound is typically synthesized via acid-catalyzed cyclization or condensation reactions. A common approach involves reacting 2-bromobenzaldehyde derivatives with diols or cyclic ether precursors under acidic conditions. For example, a related bromophenyl oxolane derivative was synthesized by reacting 2-bromobenzaldehyde with 2,2-dihydroxymethylbutyric acid using p-toluenesulfonic acid as a catalyst, achieving a 75% yield . Key steps include:

- Reagent selection : Brominated aromatic aldehydes and carboxylic acid derivatives.

- Catalyst optimization : Acidic catalysts (e.g., p-TSA) enhance cyclization efficiency.

- Purification : Recrystallization or column chromatography to isolate the product.

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproduct formation often arises from incomplete cyclization or competing esterification. Strategies include:

- Temperature control : Maintaining 80–100°C to favor cyclization over side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

- Catalyst loading : Adjusting p-TSA concentration (0.5–1.0 eq.) to balance reaction rate and selectivity.

- Real-time monitoring : Using TLC or in situ NMR to track intermediate formation .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns (e.g., orthogonal crystal system, Pbca space group, a = 15.894 Å, b = 7.606 Å, c = 21.571 Å) .

- NMR spectroscopy : Key signals include δ<sup>1</sup>H ~2.5–3.5 ppm (oxolane protons) and δ<sup>13</sup>C ~170 ppm (carboxylic acid carbonyl) .

- IR spectroscopy : Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch) and ~2500–3000 cm<sup>-1</sup> (O-H stretch) .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths) be resolved?

Discrepancies may arise from dynamic disorder or temperature effects. Mitigation strategies:

- Low-temperature data collection : Reduces thermal motion artifacts (e.g., data collected at 100 K vs. 296 K) .

- DFT calculations : Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with theoretical models to validate accuracy .

- Multi-crystal averaging : Use multiple datasets to refine atomic positions and occupancy ratios.

Basic: What are the typical reactivity patterns of 2-(2-bromophenyl)oxolane-2-carboxylic acid?

- Nucleophilic substitution : Bromine at the ortho position undergoes Suzuki-Miyaura coupling with boronic acids (e.g., arylboronic acids) .

- Decarboxylation : Heating in acidic or basic conditions removes CO2, yielding 2-(2-bromophenyl)oxolane.

- Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters .

Advanced: How can mechanistic studies differentiate between competing reaction pathways (e.g., SN2 vs. radical pathways)?

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify transition states.

- Trapping experiments : Use radical scavengers (e.g., TEMPO) to test for radical intermediates .

- Computational modeling : DFT studies can map energy profiles for SN2 (concerted) vs. stepwise mechanisms .

Basic: What safety precautions are critical when handling this compound?

- Toxicity : Potential skin/eye irritant; use PPE (gloves, goggles) .

- Ventilation : Handle in a fume hood to avoid inhalation of brominated byproducts.

- Storage : Keep in airtight containers away from light to prevent degradation .

Advanced: What are the degradation pathways of this compound under ambient conditions?

- Photodegradation : UV exposure cleaves the C-Br bond, forming aryl radicals and Br<sup>–</sup> ions .

- Hydrolysis : Carboxylic acid group reacts with moisture, leading to ester or anhydride formation (monitor via pH changes) .

- Thermal decomposition : Above 200°C, decarboxylation and ring-opening dominate (TGA/DSC analysis recommended) .

Basic: Which purification methods are effective for isolating high-purity samples?

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences .

- Column chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent removes unreacted starting materials.

- Acid-base extraction : Partition between aqueous NaOH and organic phases to isolate the carboxylic acid .

Advanced: How can contradictory biological activity data across studies be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.